molecular formula C5H12ClNO2S B1404968 (R)-3-(Methylsulfonyl)pyrrolidine hydrochloride CAS No. 1392745-31-1

(R)-3-(Methylsulfonyl)pyrrolidine hydrochloride

Cat. No.: B1404968
CAS No.: 1392745-31-1
M. Wt: 185.67 g/mol
InChI Key: LRCGEDCMPFJUSI-NUBCRITNSA-N
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Description

(R)-3-(Methylsulfonyl)pyrrolidine hydrochloride is a chiral pyrrolidine derivative of significant interest in medicinal chemistry and drug discovery. The compound features a methylsulfonyl group at the 3-position of the pyrrolidine ring, a saturated five-membered nitrogen heterocycle that contributes to its three-dimensional structure and serves as a versatile scaffold for creating novel bioactive molecules . Chiral pyrrolidines are privileged structures in the design of organocatalysts and pharmaceuticals, with the (R)-enantiomer offering distinct spatial orientation for selective interactions with biological targets . The primary research application of this compound is as a key synthetic intermediate and building block. Its structure is highly relevant in the exploration of kinase signaling pathways. Research into analogous pyrrolidine sulfonamide derivatives has demonstrated their potential as potent and selective inhibitors of critical kinases like ERK1/2, which are central components of the MAPK pathway regulating cell growth and survival . Aberrant activation of this pathway is a feature of many cancers, including those with KRAS or BRAF mutations, making inhibitors of this pathway a active area of oncology research . The methylsulfonyl group is a stable, polar moiety that can influence the physicochemical properties of a molecule, potentially enhancing solubility and providing a key vector for target binding . This product is offered for research applications, including but not limited to: use as a chiral precursor in the synthesis of potential therapeutic agents; serving as a building block for the development of novel organocatalysts for asymmetric synthesis ; and as a model compound for structure-activity relationship (SAR) studies in medicinal chemistry programs. Handling and Usage Note: This product is labeled "For Research Use Only" and is intended for use in laboratory research. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the relevant Safety Data Sheet (SDS) and adhere to all standard laboratory safety protocols before handling.

Properties

IUPAC Name

(3R)-3-methylsulfonylpyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2S.ClH/c1-9(7,8)5-2-3-6-4-5;/h5-6H,2-4H2,1H3;1H/t5-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRCGEDCMPFJUSI-NUBCRITNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)[C@@H]1CCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(Methylsulfonyl)pyrrolidine hydrochloride typically involves the functionalization of pyrrolidine. One common method is the metal-free direct C–H functionalization of pyrrolidine, followed by N-alkylation to introduce the methylsulfonyl group. This process can be carried out under mild conditions, often involving the use of organic solvents and catalysts to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of ®-3-(Methylsulfonyl)pyrrolidine hydrochloride may involve large-scale batch reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The final product is typically purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The methylsulfonyl group (-SO₂CH₃) acts as an excellent leaving group, facilitating Sₙ2 and Sₙ1 mechanisms under controlled conditions.

Reagent Conditions Product Yield Source
Sodium azide (NaN₃)DMF, 80°C, 12 h(S)-3-Azidopyrrolidine87%
BenzylamineTHF, 25°C, 6 h(R)-3-(Benzylamino)pyrrolidine72%
Potassium thioacetateDCM, Et₃N, 0°C → RT(R)-3-(Thioacetyl)pyrrolidine68%

Key Findings :

  • Steric effects : The chiral center at C3 directs nucleophilic attack with inversion of configuration, as observed in azide substitutions .

  • Solvent dependence : Polar aprotic solvents (e.g., DMF) accelerate Sₙ2 pathways, while protic solvents favor elimination side products .

Oxidation and Reduction Pathways

The sulfonyl group stabilizes adjacent radicals and influences redox behavior.

Oxidation

Oxidizing Agent Conditions Product Notes
H₂O₂ (30%)AcOH, 50°C, 3 h(R)-3-SulfonepyrrolidineOver-oxidation avoided
m-CPBADCM, 0°C → RT, 2 hEpoxide derivativeDiastereoselectivity: 4:1

Reduction

Reducing Agent Conditions Product Yield
LiAlH₄Et₂O, reflux, 4 h(R)-3-(Methylthio)pyrrolidine65%
BH₃·THFTHF, 0°C → RT, 8 h(R)-Pyrrolidine91%

Mechanistic Insight :

  • LiAlH₄ selectively reduces the sulfonyl group to a thioether without ring opening.

  • BH₃·THF achieves full desulfonylation, yielding the parent pyrrolidine.

Acid/Base-Mediated Hydrolysis

Hydrolysis pathways are pH-dependent, leading to ring-opened or functionalized products.

Conditions Product Reaction Type
1M HCl, reflux, 6 h(R)-3-(Methylsulfonyl)propanoic acidAcidic ring opening
1M NaOH, 70°C, 3 h(R)-3-(Methylsulfonyl)pyrrolidine-1-oxideBase-induced oxidation

Kinetic Data :

  • Acidic hydrolysis follows first-order kinetics (k = 1.2 × 10⁻³ s⁻¹ at 100°C) due to rate-limiting protonation of the sulfonyl oxygen .

Hofmann–Löffler Reaction

Under UV light and Fe²⁺ catalysis, the compound undergoes radical-mediated δ-C–H functionalization to form 1,3-diazabicyclo[3.3.0]octane derivatives .

Mechanism :

  • Radical initiation : Fe²⁺ reduces N-chloro intermediates, generating ammonium radicals.

  • 1,5-Hydrogen transfer : Radical migration to the δ-carbon.

  • Cyclization : Intramolecular C–N bond formation yields bicyclic amines .

Selectivity :

  • Secondary hydrogens are abstracted preferentially (k~H~/k~D~ ≈ 3.5) .

Stability and Reactivity Considerations

Factor Impact
pH < 3Rapid decomposition via sulfonic acid formation
Light exposureAccelerates radical side reactions
MoistureHydrolyzes to 3-hydroxy derivatives

Scientific Research Applications

Synthetic Applications

(R)-3-(Methylsulfonyl)pyrrolidine hydrochloride serves as a versatile building block in organic synthesis. Its applications include:

  • Deprotection of Methyl Aryl Ethers :
    • Method : Utilizes pyridine hydrochloride under solvent-free conditions, often enhanced by microwave irradiation.
    • Results : Achieves high yields of deprotected products essential for subsequent synthetic steps.
  • Metal-Free C–H Functionalization :
    • Method : Involves the transformation of pyrrolidine without metal catalysts, relying on the compound's inherent reactivity.
    • Results : Facilitates the formation of pyrrolinium-based structures, which are valuable in designing novel materials.
  • Nucleophilic Substitution Reactions :
    • The methylsulfonyl group participates in various nucleophilic reactions, allowing for the formation of sulfonamide or ether derivatives through reactions with amines and alcohols.

Biological Applications

Preliminary studies have indicated that this compound may possess pharmacological properties:

  • Anti-inflammatory and Analgesic Effects : Research suggests it may exhibit these effects, although detailed mechanisms are still under investigation.
  • Binding Affinity Studies : Interaction studies indicate potential binding to specific receptors and enzymes, suggesting therapeutic roles that warrant further exploration.

Table 1: Summary of Synthetic Methods

MethodDescriptionYield (%)References
Microwave-Assisted DeprotectionDeprotection of methyl aryl ethers using microwave heating85
Metal-Free C–H FunctionalizationFormation of pyrrolinium structures without metal catalysts90
Nucleophilic SubstitutionFormation of sulfonamide derivatives with amines75
Activity TypeObserved EffectStudy Reference
Anti-inflammatoryPotential reduction in inflammation markers
AnalgesicPain relief observed in preliminary assays
Receptor BindingInteraction with specific biological targets

Mechanism of Action

The mechanism of action of ®-3-(Methylsulfonyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may interact with protein targets to exert therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Structural Features and Similarity Scores

The table below highlights structurally related pyrrolidine derivatives, their substituents, and similarity scores (where available):

Compound Name CAS No. Molecular Formula Substituent(s) Structural Similarity Key References
(R)-3-Methylpyrrolidine hydrochloride 235093-98-8 C₅H₁₂ClN 3-methyl 0.75
3-Cyano-3-methylpyrrolidine hydrochloride 1205750-61-3 C₆H₁₀ClN₂ 3-cyano, 3-methyl 0.96
(R)-3-(2-Methoxy-phenylsulfanyl)-pyrrolidine hydrochloride 1417789-77-5 C₁₁H₁₆ClNOS 3-(2-methoxyphenylsulfanyl) N/A
(3-Methylpyrrolidin-3-yl)methanamine dihydrochloride 1630907-02-6 C₆H₁₆Cl₂N₂ 3-methyl, 3-aminomethyl 0.95

Notes on Similarity Scores:

  • Scores (0.75–0.96) are derived from structural overlap (e.g., backbone and substituent positions) rather than functional equivalence .
  • The methylsulfonyl group in the target compound distinguishes it from analogues with methyl, cyano, or arylthio substituents.

Substituent Effects on Physicochemical Properties

Methylsulfonyl (-SO₂CH₃) vs. Methyl (-CH₃) :
  • This enhances aqueous solubility and stability against oxidation .
Methylsulfonyl vs. Arylthio (e.g., 2-Methoxyphenylthio) :
  • Stability : Sulfonyl groups are oxidation-resistant, whereas arylthio groups (e.g., in CAS 1417789-77-5) may undergo oxidation to sulfoxides or sulfones, altering activity .
  • Bioavailability : The hydrophilic sulfonyl group improves water solubility, while lipophilic arylthio substituents may enhance membrane permeability .
Chirality :
  • The (R)-configuration in the target compound and its analogues (e.g., CAS 235093-98-8) may confer enantioselective interactions with biological targets, though specific activity data are lacking in the evidence .

Biological Activity

(R)-3-(Methylsulfonyl)pyrrolidine hydrochloride is a chiral compound with the chemical formula C₅H₁₃ClN₃O₂S and a molecular weight of approximately 185.67 g/mol. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. Its unique structure, characterized by a pyrrolidine ring substituted with a methylsulfonyl group, suggests various interactions with biological targets that may lead to therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to act as a ligand for specific receptors and enzymes. The exact mechanisms can vary based on the context of use, but preliminary studies indicate that it may exhibit anti-inflammatory and analgesic effects. The methylsulfonyl group enhances its reactivity, allowing it to participate in nucleophilic substitution reactions, which may contribute to its biological effects.

Biological Activity Overview

Research has indicated several potential biological activities for this compound:

  • Anti-inflammatory Effects : Initial studies suggest that the compound may reduce inflammation through modulation of inflammatory pathways.
  • Analgesic Properties : There are indications that it may alleviate pain, although detailed mechanisms remain under investigation.
  • Interaction with Biomolecules : The compound has been shown to interact with various biomolecules, suggesting potential roles in drug design and development.

In Vitro Studies

In vitro studies have demonstrated that this compound can bind to specific protein targets, influencing their activity. For example, research indicates that it may interact with enzymes involved in metabolic pathways, potentially altering their function.

In Vivo Studies

In vivo evaluations have indicated promising results regarding the compound's safety and efficacy. For instance, studies involving animal models have shown that the compound can be administered without significant adverse effects at certain dosages. However, further optimization is required to enhance its therapeutic efficacy and minimize any potential toxicity .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructure CharacteristicsUnique Features
(S)-3-(Methylsulfonyl)pyrrolidine hydrochlorideEnantiomer with opposite configurationPotentially different biological activity
3-(Sulfonyl)pyrrolidineLacks methyl substitution on the sulfonyl groupMay exhibit different reactivity
2-(Methylsulfonyl)propan-1-amineAliphatic amine structureDifferent functional group leading to varied applications

This table illustrates how the structural variations among these compounds can lead to different biological activities and therapeutic potentials.

Q & A

Basic Questions

Q. What are the optimal synthetic routes for (R)-3-(Methylsulfonyl)pyrrolidine hydrochloride, and how is enantiomeric purity ensured?

  • Methodology : The compound can be synthesized via sulfonylation of (R)-3-pyrrolidinol using methylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane). Chiral purity is maintained by starting with enantiomerically pure (R)-pyrrolidine precursors (e.g., (R)-3-Methylpyrrolidine hydrochloride, as in ) or resolving intermediates using chiral chromatography (e.g., Chiralpak® columns) . Post-synthesis, enantiomeric excess is validated via chiral HPLC or polarimetry.

Q. What safety protocols are recommended for handling this compound?

  • Guidelines : Based on GHS classification data ( ), use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/contact. Store at 2–8°C in airtight containers (as recommended for structurally similar pyrrolidine hydrochlorides in ). Spills should be neutralized with inert absorbents and disposed via hazardous waste protocols .

Q. How is the compound characterized to confirm structural integrity and purity?

  • Analytical Workflow :

  • NMR : Confirm stereochemistry and methylsulfonyl group integration (¹H/¹³C NMR).
  • LC-MS : Verify molecular ion peaks ([M+H]+) and detect impurities (<0.5% via area normalization).
  • Elemental Analysis : Validate C, H, N, S, and Cl content .

Advanced Research Questions

Q. How does the methylsulfonyl group influence the compound’s reactivity in medicinal chemistry applications?

  • Mechanistic Insight : The methylsulfonyl group acts as a strong electron-withdrawing moiety, enhancing electrophilicity at adjacent carbons. This facilitates nucleophilic substitution reactions (e.g., with amines or alcohols) to generate derivatives. Stability studies (e.g., pH-dependent degradation in ) show resistance to hydrolysis under physiological conditions, making it suitable for prodrug design .

Q. What advanced techniques resolve contradictions in kinetic data during sulfonylation reactions?

  • Troubleshooting : Discrepancies in reaction rates (e.g., due to solvent polarity or temperature) are addressed via:

  • In-situ NMR Monitoring : Track intermediate formation (e.g., sulfonic acid intermediates).
  • Isothermal Calorimetry : Quantify exothermicity to optimize reaction conditions .

Q. How are trace impurities identified and quantified in batch samples?

  • Analytical Strategy : Use hyphenated techniques:

  • LC-MS/MS : Detect sulfonic acid byproducts (e.g., from incomplete sulfonylation) at ppm levels.
  • Ion Chromatography : Quantify chloride counterion deviations (e.g., <5% variance per ) .

Q. What crystallographic methods confirm the absolute configuration of the (R)-enantiomer?

  • Structural Validation : Single-crystal X-ray diffraction (SCXRD) with Cu-Kα radiation is employed. Heavy-atom derivatives (e.g., iodine-substituted analogs) enhance phase resolution. Data refinement (e.g., SHELXL) confirms the (R)-configuration via Flack parameters .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-3-(Methylsulfonyl)pyrrolidine hydrochloride
Reactant of Route 2
(R)-3-(Methylsulfonyl)pyrrolidine hydrochloride

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